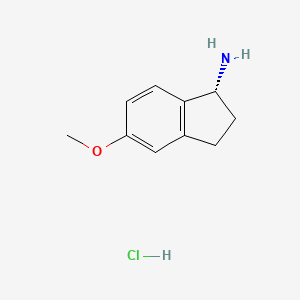
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid (DFCA) is an organic compound with a molecular formula of C3H3F5O2. It is a colorless, crystalline solid with a melting point of -15°C. DFCA is a versatile reagent used in organic synthesis, particularly in the preparation of fluorinated compounds. It has been investigated for its potential applications in the field of pharmaceuticals, agrochemicals, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid is not fully understood. It is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to react with carbonyl compounds, such as aldehydes and ketones, to form fluorinated cyclopropanes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid have not been extensively studied. However, some studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have an inhibitory effect on the binding of certain hormones to their receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent and is easy to obtain. It is also stable and can be stored for extended periods of time without significant degradation. However, it is also a hazardous material and should be handled with care.
Orientations Futures
The potential applications of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid are numerous and varied. It could be used to synthesize a variety of fluorinated compounds, such as fluorinated cyclopropanes and fluorinated cyclopentanes. It could also be used in the synthesis of fluorinated peptides, which could be used in drug development. Additionally, it could be used to study the biochemical and physiological effects of fluorinated compounds. Finally, it could be used in the development of new agrochemicals and pharmaceuticals.
Méthodes De Synthèse
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid can be synthesized by a variety of methods. One common method involves the reaction of trifluoromethanesulfonyl chloride (CF3SO2Cl) with 2,2-difluoroacetic acid (DFA). This reaction yields a product mixture of 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid and trifluoromethanesulfonic acid (CF3SO3H). This mixture can then be separated by distillation to obtain pure 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid has been investigated for its potential applications in the field of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a reagent in the synthesis of a variety of fluorinated compounds, such as fluorinated cyclopropanes and fluorinated cyclopentanes. It has also been used in the synthesis of fluorinated peptides, which are important in drug discovery and development.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid involves the introduction of the trifluoromethyl and difluoro groups onto a cyclopropane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopropane", "Trifluoromethyl iodide", "Difluoromethyl magnesium bromide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of difluoromethyl magnesium bromide by reacting difluoromethyl iodide with magnesium in diethyl ether", "Step 2: Addition of trifluoromethyl iodide to the reaction mixture from step 1 to form 1,1-difluoro-2-trifluoromethylcyclopropane", "Step 3: Carboxylation of the compound from step 2 by reacting with carbon dioxide in the presence of ethanol and sodium hydroxide", "Step 4: Acidification of the reaction mixture from step 3 with hydrochloric acid to obtain 2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid" ] } | |
Numéro CAS |
1378809-21-2 |
Nom du produit |
2,2-difluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C5H3F5O2 |
Poids moléculaire |
190.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



